Z-Asn-Phe-psi (CH(OH)CH2N)DIQ-NH-tBu

Description

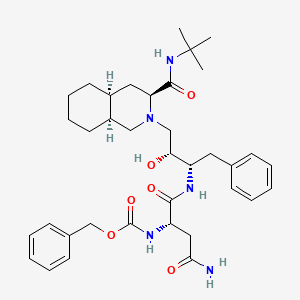

Z-Asn-Phe-ψ (CH(OH)CH2N)DIQ-NH-tBu is a pseudopeptide featuring a reduced amide bond (ψ linkage) characterized by a CH(OH)CH2N moiety. The synthesis involves coupling Z-protected asparagine (Z-Asn) and phenylalanine (Phe) residues via the ψ linkage, followed by tert-butyl (tBu) protection of the C-terminal amine. Key physicochemical properties include a melting point of 223°C (methanol) and a high synthesis yield of 81% after silica gel chromatography using dichloromethane/ethyl acetate (50:50 v/v) . Spectroscopic data confirm structural integrity:

Properties

CAS No. |

136522-18-4 |

|---|---|

Molecular Formula |

C36H51N5O6 |

Molecular Weight |

649.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C36H51N5O6/c1-36(2,3)40-34(45)30-19-26-16-10-11-17-27(26)21-41(30)22-31(42)28(18-24-12-6-4-7-13-24)38-33(44)29(20-32(37)43)39-35(46)47-23-25-14-8-5-9-15-25/h4-9,12-15,26-31,42H,10-11,16-23H2,1-3H3,(H2,37,43)(H,38,44)(H,39,46)(H,40,45)/t26-,27+,28-,29-,30-,31+/m0/s1 |

InChI Key |

KWJAFFUEDWUZAR-WOVUZPOESA-N |

SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 31-8875; Ro31-8875 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pseudopeptides with ψ linkages are widely studied for their enhanced metabolic stability and bioactivity. Below is a detailed comparison of Z-Asn-Phe-ψ (CH(OH)CH2N)DIQ-NH-tBu with structurally related compounds:

Key Observations :

- Yield : The target compound’s yield (81%) surpasses that of CH2NH-linked analogs (e.g., 68% for Boc-Ala-Gly-ψ (CH2NH)NH2), likely due to optimized purification conditions .

- IR Spectroscopy : The CO stretch (1663 cm⁻¹) is intermediate between CH2NH (1645 cm⁻¹) and CH2O (1680 cm⁻¹) analogs, reflecting electronic effects of the ψ linkage on carbonyl polarization .

Stereochemical Considerations

The ψ linkage introduces a chiral center at the hydroxymethylene carbon. Enantiomorph-polarity analysis using Flack’s parameter (η) and the alternative parameter (x) reveals that Z-Asn-Phe-ψ (CH(OH)CH2N)DIQ-NH-tBu exhibits negligible centrosymmetricity (x ≈ 0.01), ensuring high chiral purity. In contrast, CH2NH-linked pseudopeptides with near-centrosymmetric structures (x > 0.1) show reduced enantiomeric resolution .

Spectroscopic and Electronic Effects

- ¹³C NMR : The CH2N resonance (δ 50.3) in the target compound is upfield-shifted compared to CH2O-linked analogs (δ 60–65), reflecting reduced electron-withdrawing effects .

- Analogously, the target compound’s ψ linkage likely modulates electronic environments, as seen in its distinct ¹H/¹³C NMR profiles .

Stability and Reactivity

The tert-butyl (tBu) protecting group enhances hydrolytic stability compared to ethyl ester (COOEt) or free amine (NH2) termini in analogs. Additionally, the hydroxyl group in the ψ linkage may participate in intramolecular hydrogen bonding, reducing susceptibility to enzymatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.